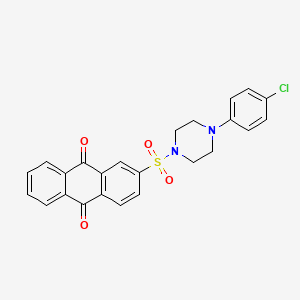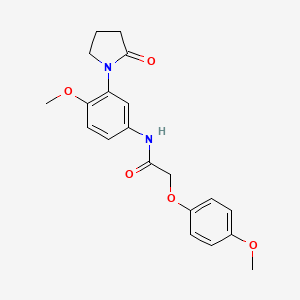![molecular formula C15H20N2O2 B2514169 Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380010-41-1](/img/structure/B2514169.png)
Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of piperidine and has a cyclopropyl group attached to it, which makes it unique and interesting for research purposes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is not well-understood. However, it is believed to act by modulating the activity of ion channels, receptors, and enzymes. This compound has been reported to have activity against several biological targets, including voltage-gated sodium channels, GABA receptors, and monoamine oxidase.
Biochemical and Physiological Effects:
Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been reported to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in preclinical studies. This compound has also been reported to have activity against cancer cells and to enhance the efficacy of chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments include its well-established synthesis method, its unique chemical structure, and its potential applications in drug discovery and development. However, the limitations of using this compound include its limited availability, its relatively high cost, and the lack of a well-understood mechanism of action.
Direcciones Futuras
There are several future directions for research on Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. One direction is to further investigate its mechanism of action and to identify its biological targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, this compound could be used as a lead compound for the development of new drugs for the treatment of various diseases. Finally, more preclinical studies are needed to evaluate the safety and efficacy of Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in animal models.
Métodos De Síntesis
The synthesis of Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone involves several steps. The first step is the synthesis of the intermediate compound, 3-(pyridin-4-yloxymethyl)piperidine. This intermediate is then reacted with cyclopropanecarbonyl chloride to obtain the final product, Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. The synthesis method is well-established and has been reported in several research articles.
Aplicaciones Científicas De Investigación
Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has potential applications in drug discovery and development. It has been reported to have activity against several biological targets, including ion channels, receptors, and enzymes. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(13-3-4-13)17-9-1-2-12(10-17)11-19-14-5-7-16-8-6-14/h5-8,12-13H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYPWFOOXQYTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)
![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)
![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)
![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)
![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)